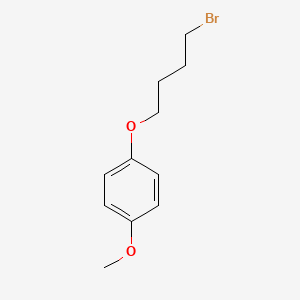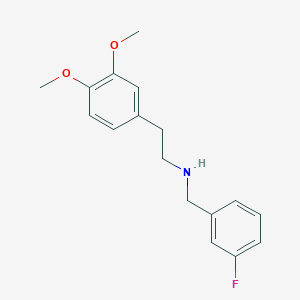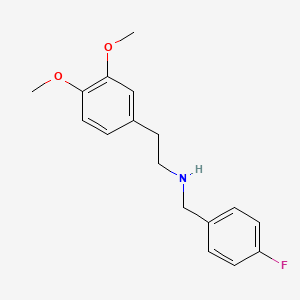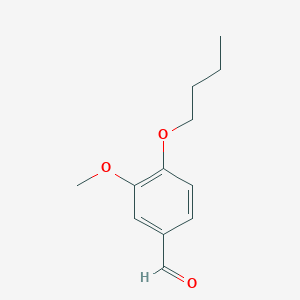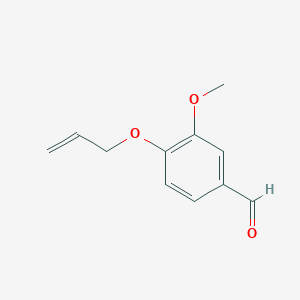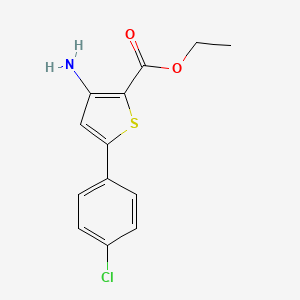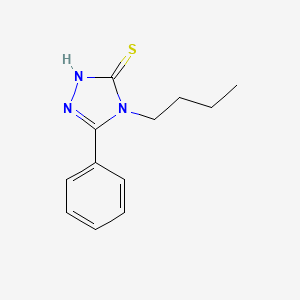
4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
The compound 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their broad spectrum of biological activity, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, and anti-cancer properties, with the added advantage of low toxicity . These properties make 1,2,4-triazole derivatives promising candidates for the development of new biologically active substances.
Synthesis Analysis
The synthesis of 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives involves classical methods of organic synthesis, as well as multicomponent approaches that are atom-economical . For instance, the synthesis of a related compound, 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol, was achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde . These methods are complemented by various analytical techniques, such as 1H NMR spectroscopy, elemental analysis, and mass spectrometry, to confirm the structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol is characterized by an essentially planar triazole ring, with substituents such as the butyl group rotated out of the plane. Intermolecular interactions, such as hydrogen bonding, play a significant role in the dimerization and further linking of these molecules into columns . X-ray diffraction techniques have been used to elucidate the crystal structure and to support the formation of thione tautomer isomers through single-proton intramigration .
Chemical Reactions Analysis
The chemical reactivity of 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol includes its ability to undergo tautomerism, as evidenced by the thiol⇔thione tautomerism reaction, which can be monitored using density functional theory (DFT) . Additionally, the compound can participate in multicomponent reactions to form various derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives include being crystalline substances, odorless, insoluble in water, and soluble in organic solvents . The melting temperatures and other physical parameters are determined using standard methods, such as those listed in the State Pharmacopoeia . The physicochemical and thermal properties, as well as the electronic and structural characteristics, are thoroughly investigated using a combination of experimental methods and computational analyses, including FT-IR, MS, TG/DTG, UV–Vis, NMR, and DFT .
Aplicaciones Científicas De Investigación
1. Synthesis and Structural Features
4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives are synthesized for studying their biological activities, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, and anti-cancer activities. These derivatives exhibit low toxicity, making them promising for research in biological activity and for searching biologically active substances (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).
2. Corrosion Inhibition
Fatty acid triazoles, including derivatives of 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol, have been studied for their effectiveness in preventing corrosion of mild steel in acidic environments. These compounds act as mixed-type inhibitors, blocking active sites on metal surfaces (Quraishi & Jamal, 2002).
3. Antimicrobial and Antifungal Activities
Some derivatives of 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol have been found to exhibit antimicrobial and antifungal effects. These activities are influenced by the structure of the compounds, highlighting the importance of the relationship between chemical structure and biological effect (Safonov & Panasenko, 2022).
4. Potential in Drug Development
Derivatives of this chemical are being explored in the development of new drugs, considering their varied biological activities and low toxicity. This includes studies in molecular docking against various targets such as kinases, cyclooxygenase-2, and lanosterol 14-α-demethylase (Hotsulia, 2019).
Safety And Hazards
Direcciones Futuras
The usage of most antimicrobial agents is limited, not only by the rapidly developing drug resistance, but also by the unsatisfactory status of present treatments of bacterial and fungal infections and drug side-effects . Therefore, the development of new and different antimicrobial drugs is a very important objective and many research programs are directed towards the design of new antimicrobial agents .
Propiedades
IUPAC Name |
4-butyl-3-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-2-3-9-15-11(13-14-12(15)16)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXVDDJJTWCFLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NNC1=S)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901205802 | |
| Record name | 4-Butyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
26131-62-4 | |
| Record name | 4-Butyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26131-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




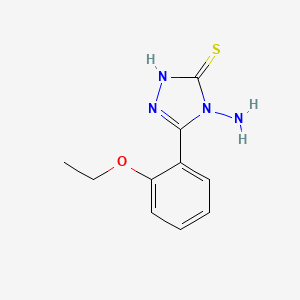
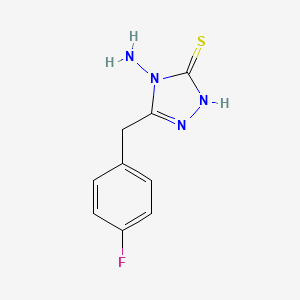
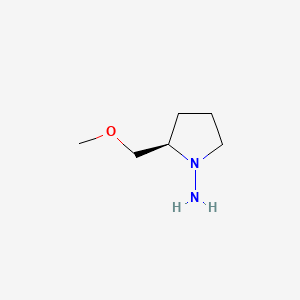
![(3aR,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1271666.png)

![7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1271669.png)
